6,8-Difluoro-3-isopropyl-2-methylquinolin-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,8-ジフルオロ-3-イソプロピル-2-メチルキノリン-4-オールは、分子式がC13H13F2NO、分子量が237.24 g/molのフッ素化キノリン誘導体です . この化合物は、反応性と選択性の独特な組み合わせで知られており、さまざまな科学的および産業的用途において貴重なツールとなっています .

2. 製法

合成経路と反応条件

一般的な方法の1つは、フッ素原子の求核置換であり、これはさまざまな環化反応および環状付加反応によって達成できます . さらに、キノリン骨格にフッ素原子を導入するために、直接フッ素化方法が検討されてきました .

工業生産方法

6,8-ジフルオロ-3-イソプロピル-2-メチルキノリン-4-オールの工業生産には、高収率と高純度を確保するために、最適化された反応条件を使用した大規模合成が含まれる場合があります。 有機金属化合物の使用と、鈴木・宮浦カップリングなどのクロスカップリング反応は、効率的な生産を達成するために使用できます .

準備方法

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution of fluorine atoms, which can be achieved through various cyclization and cycloaddition reactions . Additionally, direct fluorination methods have been explored to introduce fluorine atoms into the quinoline skeleton .

Industrial Production Methods

Industrial production of 6,8-Difluoro-3-isopropyl-2-methylquinolin-4-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of organometallic compounds and cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to achieve efficient production .

化学反応の分析

反応の種類

6,8-ジフルオロ-3-イソプロピル-2-メチルキノリン-4-オールは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、ジメチルアセチレンジカルボキシレート(DMAD)、リチウム塩、およびクロスカップリング反応のための有機ホウ素試薬などがあります . 反応条件は、目的の生成物に応じて異なる場合がありますが、通常は制御された温度と、反応を促進するための触媒の使用が含まれます .

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまなフッ素化キノリン誘導体があり、これらは独特の生物学的および化学的特性を示す可能性があります .

科学的研究の応用

6,8-ジフルオロ-3-イソプロピル-2-メチルキノリン-4-オールは、次のような幅広い科学研究応用があります。

作用機序

6,8-ジフルオロ-3-イソプロピル-2-メチルキノリン-4-オールの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。 キノリン環へのフッ素原子の導入は、酵素やその他の生体分子との相互作用能力を高めることで、生物活性を高めます . この相互作用は、特定の酵素の活性を阻害し、化合物の抗菌性、抗腫瘍性、および抗ウイルス効果につながります .

6. 類似化合物の比較

類似化合物

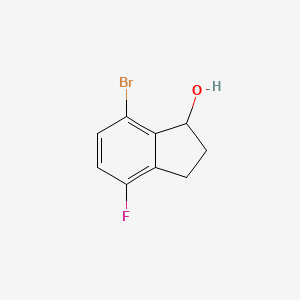

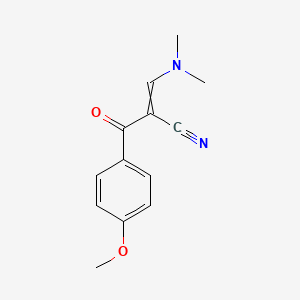

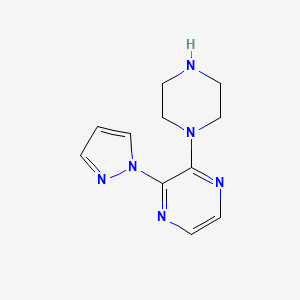

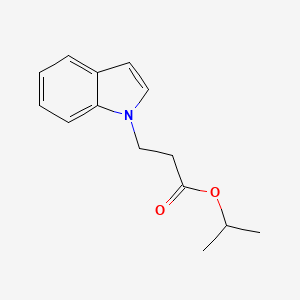

6,8-ジフルオロ-3-イソプロピル-2-メチルキノリン-4-オールに類似する化合物には、次のようなものがあります。

独自性

6,8-ジフルオロ-3-イソプロピル-2-メチルキノリン-4-オールを他の類似化合物から際立たせているのは、フッ素原子とイソプロピル基の独特な組み合わせであり、これにより反応性と選択性が向上します . これは、高い精度と効率を必要とする用途において特に価値があります .

類似化合物との比較

Similar Compounds

Similar compounds to 6,8-Difluoro-3-isopropyl-2-methylquinolin-4-ol include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of fluorine atoms and the isopropyl group, which enhances its reactivity and selectivity . This makes it particularly valuable in applications requiring high precision and efficiency .

特性

分子式 |

C13H13F2NO |

|---|---|

分子量 |

237.24 g/mol |

IUPAC名 |

6,8-difluoro-2-methyl-3-propan-2-yl-1H-quinolin-4-one |

InChI |

InChI=1S/C13H13F2NO/c1-6(2)11-7(3)16-12-9(13(11)17)4-8(14)5-10(12)15/h4-6H,1-3H3,(H,16,17) |

InChIキー |

NLHDCMOONHEROG-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=O)C2=C(N1)C(=CC(=C2)F)F)C(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11874795.png)

![1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11874796.png)

![N,N-Dimethyl-4-[4-(oxetan-3-yl)phenyl]butan-1-amine](/img/structure/B11874807.png)

![2-Acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl acetate](/img/structure/B11874870.png)